2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a piperidine ring, and a tetrahydrocinnolin moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the acetamido and tetrahydrocinnolin groups. Common synthetic routes may involve the use of reagents such as acetic anhydride, piperidine, and various catalysts to facilitate the reactions. Specific reaction conditions, such as temperature and solvent choice, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Medicine: The compound’s potential bioactivity could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-2-deoxy-beta-D-glucopyranose: Another compound with an acetamido group, used in various biological studies.
4-acetamido-TEMPO: A compound with a similar acetamido group, used as a free radical in chemical reactions.
Uniqueness
What sets 2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-acetamido-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-12(23)18-11-17(24)19-14-6-8-22(9-7-14)16-10-13-4-2-3-5-15(13)20-21-16/h10,14H,2-9,11H2,1H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHVIWJTKNFBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCN(CC1)C2=NN=C3CCCCC3=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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